



Application Note: Quantitative Analysis of Clevidipine-15N,d10 by LC-MS/MS

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Compound of Interest		
Compound Name:	Clevidipine-15N,d10	
Cat. No.:	B12386168	Get Quote

**Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clevidipine and its stable isotope-labeled internal standard, **Clevidipine-15N,d10**, in biological matrices. The described methodology is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Clevidipine, an ultrashort-acting calcium antagonist.[1][2][3][4][5] This document provides comprehensive experimental protocols, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Clevidipine is a dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings. Its rapid hydrolysis in blood by esterases necessitates a highly sensitive and specific analytical method for accurate quantification. LC-MS/MS offers the requisite selectivity and sensitivity for determining Clevidipine concentrations in complex biological samples like whole blood or plasma. The use of a stable isotope-labeled internal standard, such as **Clevidipine-15N,d10**, is paramount for correcting matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of the analytical method.

Experimental

• Clevidipine and Clevidipine-15N,d10 reference standards



- · HPLC-grade acetonitrile, methanol, and water
- Ammonium acetate
- Methyl tert-butyl ether (MTBE)
- Human whole blood/plasma (blank)
- Anticoagulant (e.g., K2EDTA)
- Stabilizers (e.g., sodium fluoride or a cocktail of citric acid and ascorbic acid) to inhibit esterase activity
- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

A liquid-liquid extraction (LLE) procedure is recommended for sample cleanup and concentration.

- Thaw frozen whole blood or plasma samples at room temperature.
- To a 1.5 mL microcentrifuge tube, add 100 μL of the sample.
- Add 20 μL of the **Clevidipine-15N,d10** internal standard working solution.
- Add 50 μL of a suitable buffer or reagent to adjust pH if necessary.
- Add 600 μL of methyl tert-butyl ether (MTBE).
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol: LC-MS/MS Method for Clevidipine and Clevidipine-15N,d10 Liquid Chromatography

The chromatographic separation is critical for resolving the analyte and internal standard from endogenous matrix components.

Parameter	Condition	
Column	ACE Excel 2 Phenyl, 50 x 2.1 mm, or equivalent	
Mobile Phase A	2 mM Ammonium Acetate in Water	
Mobile Phase B	Acetonitrile	
Flow Rate	0.6 mL/min	
Injection Volume	20 μL	
Column Temperature	40°C	
Gradient Program	Time (min)	

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.



Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	35 psi
IonSpray Voltage	5500 V
Temperature	550°C
Collision Gas	Nitrogen

MRM Transitions

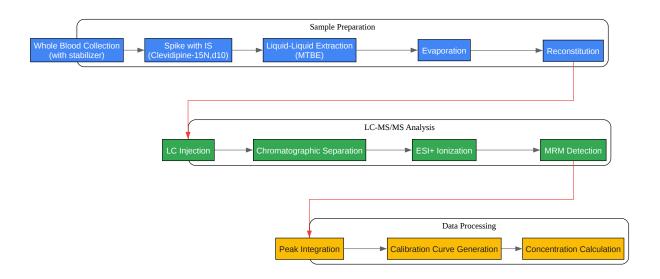
The selection of appropriate MRM transitions is crucial for the selectivity of the method. The transitions for Clevidipine have been established in the literature. The transitions for **Clevidipine-15N,d10** are inferred based on the known fragmentation of Clevidipine and the mass shift introduced by the isotopic labels. Dihydropyridine compounds often undergo a neutral loss of a substituent group from the dihydropyridine ring during fragmentation.

Compound	Precursor lon (Q1) m/z	Product Ion (Q3) m/z	Declustering Potential (DP)	Collision Energy (CE)
Clevidipine	473.1	338.1	80 V	35 eV
Clevidipine- 15N,d10	484.2	348.1	80 V	35 eV

Workflow and Data Analysis

The following diagram illustrates the experimental workflow from sample collection to data analysis.





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Caption: Experimental workflow for Clevidipine analysis.

Results and Discussion

This LC-MS/MS method provides excellent linearity over a clinically relevant concentration range. For instance, a similar method for Clevidipine demonstrated linearity from 0.1 to 30 ng/mL. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for variations during sample preparation and analysis. The chromatographic conditions are optimized to provide a short run time, making the method suitable for high-throughput analysis.



Conclusion

The detailed application note and protocol provide a robust and reliable method for the quantification of Clevidipine using **Clevidipine-15N,d10** as an internal standard. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies. The provided parameters can serve as a starting point for method development and validation in various research and drug development settings.

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